molecular formula C10H14O B14536983 2,4,6,6-Tetramethylcyclohexa-2,4-dien-1-one CAS No. 62316-09-0

2,4,6,6-Tetramethylcyclohexa-2,4-dien-1-one

Cat. No.: B14536983
CAS No.: 62316-09-0
M. Wt: 150.22 g/mol
InChI Key: PROAGYMMFBJNGB-UHFFFAOYSA-N
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Description

2,4,6,6-Tetramethylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone ring with four methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,6-Tetramethylcyclohexa-2,4-dien-1-one typically involves the treatment of mesitol with methyl sulfide and N-chlorosuccinimide, followed by oxidation using m-chloroperbenzoic acid . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions, optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4,6,6-Tetramethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methyl groups and the dienone ring can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2,4,6,6-Tetramethylcyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6,6-Tetramethylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can undergo photolytic cleavage to generate reactive intermediates, such as ketenes, which can further react with nucleophiles like amines to form amides . These reactions are facilitated by the unique electronic structure of the dienone ring and the presence of methyl groups.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,4,6,6-tetramethylcyclohexa-2,4-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-8(2)9(11)10(3,4)6-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROAGYMMFBJNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(C1=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615083
Record name 2,4,6,6-Tetramethylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62316-09-0
Record name 2,4,6,6-Tetramethylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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